molecular formula C5H7N3O B173951 6-amino-2-methylpyridazin-3(2H)-one CAS No. 13506-28-0

6-amino-2-methylpyridazin-3(2H)-one

Cat. No. B173951
CAS RN: 13506-28-0
M. Wt: 125.13 g/mol
InChI Key: NITHEPQEHPCCKD-UHFFFAOYSA-N
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Description

6-Amino-2-methylpyridazin-3(2H)-one is a chemical compound with a unique structure. It belongs to the class of organic compounds known as pyridazinones . These are compounds containing a pyridazinone moiety, which consists of a pyridazine ring bearing a ketone.


Synthesis Analysis

The synthesis of 6-amino-2-methylpyridazin-3(2H)-one involves several steps. The process typically starts with the reaction of a suitable precursor, followed by a series of chemical transformations .


Molecular Structure Analysis

The molecular structure of 6-amino-2-methylpyridazin-3(2H)-one is characterized by a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The presence of the amino and methyl groups at specific positions on the ring gives the compound its unique properties.


Chemical Reactions Analysis

6-Amino-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, depending on the conditions. For example, it can react with electrophiles, nucleophiles, or bases, leading to the formation of different products .


Physical And Chemical Properties Analysis

6-Amino-2-methylpyridazin-3(2H)-one exhibits certain physical and chemical properties, such as melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Electrophilic Cyanating Agents

6-Amino-2-methylpyridazin-3(2H)-one and its derivatives are utilized as electrophilic cyanating agents. These compounds are selective and effective in N-, S-, or C-cyanation of various nucleophiles in water or tetrahydrofuran, demonstrating their versatility in organic synthesis (Kim et al., 2005).

Synthesis and Structure Analysis

The compound has been involved in the synthesis of Schiff bases and their reduction, leading to the formation of pyridin-2(1H)-ones with potential antiradical activity. This showcases its role in the creation of novel compounds with specific biological activities (Kulakov et al., 2018).

D-Amino Acid Oxidase Inhibitors

Derivatives of 6-amino-2-methylpyridazin-3(2H)-one have been identified as novel D-amino acid oxidase (DAAO) inhibitors. These derivatives exhibit substantial cell permeability and potency, indicating their potential in enzyme- and cell-based assays (Hondo et al., 2013).

Pyrimido[1,2-B]pyridazinones Chemistry

Research has delved into the chemical reactions and properties of pyrimido[1,2-b]pyridazinones, highlighting the compound's significance in the field of heterocyclic chemistry (Mátyus et al., 1988).

Photovoltaic Device Application

A study involving the transformation of the compound with other molecules resulted in novel compounds with potential application in photovoltaic devices. This indicates its relevance in the field of materials science and renewable energy (Halim et al., 2018).

Crystal Structure Analysis

The compound's derivatives have been examined for their crystal structures, which is crucial for understanding their physical and chemical properties in various applications (Blake & Mcnab, 1996).

PVC Membrane Electrode Development

6-Amino-2-methylpyridazin-3(2H)-one derivatives have been utilized in the development of PVC membrane electrodes, demonstrating their application in analytical chemistry and sensor technology (Zamani et al., 2007).

Future Directions

The potential applications of 6-amino-2-methylpyridazin-3(2H)-one are currently being explored in various fields. Future research will likely focus on optimizing its synthesis, understanding its mechanism of action, and exploring its potential uses .

properties

IUPAC Name

6-amino-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITHEPQEHPCCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-methylpyridazin-3(2H)-one

CAS RN

13506-28-0
Record name 6-amino-2-methyl-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-aminopyridazin-3-ol (2 g, 18.00 mmol), NaOH (0.720 g, 18.00 mmol) and MeI (1.126 mL, 18.00 mmol) was stirred for 2.5 hr at 85° C. under Ar. The reaction mixture was concentrated. The crude material was purified by silica gel column chromatography (NH3 1%/CH2Cl2/MeOH 4-7%) to afford the title product (538 mg, 4.30 mmol, 24% yield) as a yellow solid. tR: 0.25 min (LC-MS 2); ESI-MS: 126 [M+H]+ (LC-MS 2); Rf=0.36 (CH2Cl2/MeOH 9:1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
1.126 mL
Type
reactant
Reaction Step One
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Ambrosi, KA Piechowicz, TA Tuck, D Xu… - Helvetica Chimica …, 2023 - Wiley Online Library
A six‐step, stereoselective synthesis of cyclin‐dependent kinase 2 (CDK2) inhibitor GNE‐140 was developed. The key bonds were assembled through palladium‐catalyzed Negishi …
Number of citations: 1 onlinelibrary.wiley.com

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